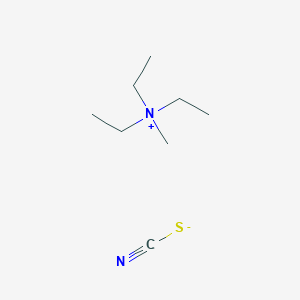
N,N-Diethyl-N-methylethanaminium thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N-methylethanaminium thiocyanate is a quaternary ammonium compound with the molecular formula C7H18N+ and a thiocyanate anion (SCN-)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-methylethanaminium thiocyanate typically involves the quaternization of N,N-diethyl-N-methylethanamine with a thiocyanate source. One common method is to react N,N-diethyl-N-methylethanamine with methyl iodide to form N,N-diethyl-N-methylethanaminium iodide, which is then treated with potassium thiocyanate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N-methylethanaminium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate anion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield corresponding halide salts, while oxidation reactions can produce oxidized derivatives.
Scientific Research Applications
N,N-Diethyl-N-methylethanaminium thiocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-methylethanaminium thiocyanate involves its interaction with molecular targets through ionic and covalent bonding. The thiocyanate anion can participate in nucleophilic substitution reactions, while the quaternary ammonium cation can interact with negatively charged sites on biomolecules. These interactions can disrupt cellular processes and lead to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-N-methylethanaminium chloride
- N,N-Diethyl-N-methylethanaminium bromide
- N,N-Diethyl-N-methylethanaminium sulfate
Uniqueness
N,N-Diethyl-N-methylethanaminium thiocyanate is unique due to the presence of the thiocyanate anion, which imparts distinct chemical properties and reactivity compared to other quaternary ammonium compounds
Properties
CAS No. |
90786-83-7 |
|---|---|
Molecular Formula |
C8H18N2S |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
triethyl(methyl)azanium;thiocyanate |
InChI |
InChI=1S/C7H18N.CHNS/c1-5-8(4,6-2)7-3;2-1-3/h5-7H2,1-4H3;3H/q+1;/p-1 |
InChI Key |
LTGAKGBPTJRQKD-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CC.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


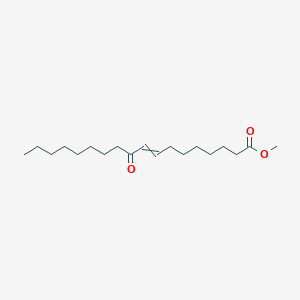
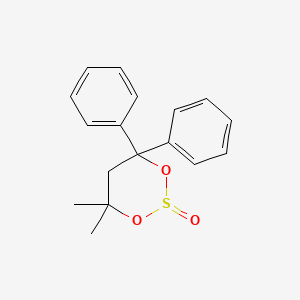

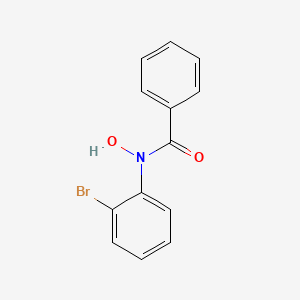
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)
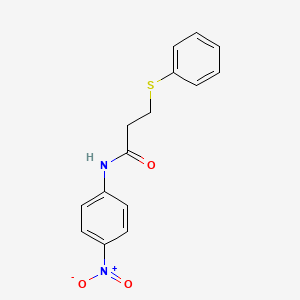
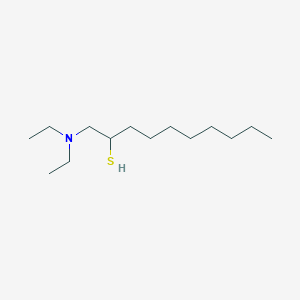
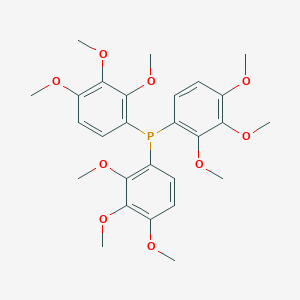
![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
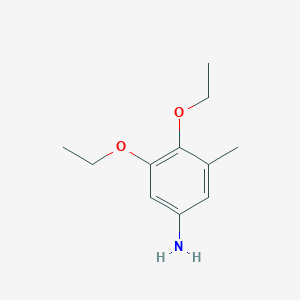
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
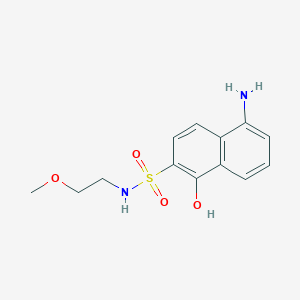
![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)

